molecular formula C17H20N2O2 B2696681 N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide CAS No. 2411279-99-5

N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide

Cat. No. B2696681
CAS RN: 2411279-99-5
M. Wt: 284.359
InChI Key: CCMKJBLMSRSXKK-UHFFFAOYSA-N
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Description

N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained attention in recent years due to its potential therapeutic applications. MitoQ is a derivative of ubiquinone, which is a naturally occurring antioxidant that plays a crucial role in the electron transport chain of mitochondria. MitoQ has been shown to have a unique mechanism of action that allows it to selectively accumulate within mitochondria, where it can scavenge reactive oxygen species (ROS) and prevent oxidative damage.

Mechanism of Action

N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's mechanism of action involves its ability to selectively accumulate within mitochondria, where it can scavenge ROS and prevent oxidative damage. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide is taken up by mitochondria through a process called passive diffusion, which is facilitated by its lipophilic nature. Once inside mitochondria, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide is reduced to its active form, which can donate electrons to ROS and neutralize them. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's ability to selectively target mitochondria is due to the presence of a lipophilic cationic triphenylphosphonium (TPP) moiety, which allows it to accumulate within the negatively charged mitochondrial matrix.
Biochemical and Physiological Effects:
N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has been shown to have several biochemical and physiological effects that are beneficial for health. It has been shown to improve mitochondrial function by reducing oxidative stress and enhancing ATP production. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has been shown to have anti-aging properties by reducing oxidative damage to cellular components.

Advantages and Limitations for Lab Experiments

N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has several advantages for lab experiments, including its ability to selectively target mitochondria and its antioxidant properties. However, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide also has some limitations, such as its lipophilic nature, which can make it difficult to dissolve in aqueous solutions. Additionally, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide, including its potential use as a therapeutic agent for various diseases. Further studies are needed to fully understand N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide's mechanism of action and its effects on mitochondrial function and inflammation. Additionally, new formulations of N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide may be developed to improve its solubility and bioavailability. Overall, N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has shown promise as a potential therapeutic agent for several diseases, and further research is needed to fully explore its potential.

Synthesis Methods

N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide can be synthesized by reacting ubiquinone with an alkynyl chain and a quinoline moiety. The synthesis process involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions. The final product is a yellowish powder that is soluble in organic solvents.

Scientific Research Applications

N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has been extensively studied in various scientific fields, including biochemistry, pharmacology, and neuroscience. Its antioxidant properties make it a promising candidate for the treatment of several diseases that are associated with oxidative stress, such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide has also been shown to improve mitochondrial function and reduce inflammation, which are important factors in the development of many chronic diseases.

properties

IUPAC Name

N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-6-16(20)18-12-11-17(21)19-13(2)9-10-14-7-4-5-8-15(14)19/h4-5,7-8,13H,9-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMKJBLMSRSXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC(=O)N1C(CCC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-ynamide

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